5-Bromo-4-methylbenzo[d]thiazol-2-amine
CAS No.: 103873-80-9
Cat. No.: VC5410351
Molecular Formula: C8H7BrN2S
Molecular Weight: 243.12
* For research use only. Not for human or veterinary use.
![5-Bromo-4-methylbenzo[d]thiazol-2-amine - 103873-80-9](/images/structure/VC5410351.png)
Specification
CAS No. | 103873-80-9 |
---|---|
Molecular Formula | C8H7BrN2S |
Molecular Weight | 243.12 |
IUPAC Name | 5-bromo-4-methyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |
Standard InChI Key | IVXQBGMLYMGHFZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1N=C(S2)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5-Bromo-4-methylbenzo[d]thiazol-2-amine features a planar benzo[d]thiazole core, where the benzene ring is fused to a thiazole moiety. Key structural attributes include:
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Bromine substitution at position 5, enhancing electrophilic reactivity and bioavailability .
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Methyl group at position 4, contributing to hydrophobic interactions in biological systems .
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Amino group at position 2, enabling hydrogen bonding with target proteins .
The compound’s IUPAC name is 5-bromo-4-methyl-1,3-benzothiazol-2-amine, and its SMILES notation is CC1=C(C=CC2=C1N=C(S2)N)Br
. X-ray crystallography and NMR studies confirm its planar geometry, which facilitates π-π stacking interactions in enzyme binding pockets .
Table 1: Physicochemical Properties
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves bromination of 4-methylbenzo[d]thiazol-2-amine. Key steps include:
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Bromination: Reacting 4-methylbenzo[d]thiazol-2-amine with brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like dichloromethane or dimethylformamide .
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Purification: Column chromatography or recrystallization to achieve >97% purity .
Table 2: Synthesis Conditions and Yields
Method | Conditions | Yield (%) | Source |
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Direct Bromination | NBS, DCM, 0°C–25°C, 12 h | 65–70 | |
Catalytic Bromination | HBr, H₂O₂, AcOH, reflux | 55–60 |
Green Chemistry Approaches
While traditional methods use halogenated solvents, recent efforts emphasize eco-friendly alternatives. Polyethylene glycol (PEG-400) has been explored as a recyclable solvent for analogous thiazole derivatives, though specific data for this compound remain limited .
Pharmacological Activities
Antimicrobial Properties
5-Bromo-4-methylbenzo[d]thiazol-2-amine exhibits broad-spectrum antimicrobial activity:
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Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of cell wall synthesis .
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Fungal Activity: Moderate efficacy against Candida albicans (MIC: 32 µg/mL) via ergosterol biosynthesis inhibition .
Comparative studies highlight the bromine atom’s role in enhancing membrane permeability, while the methyl group stabilizes hydrophobic interactions with microbial enzymes .
Anti-Inflammatory Effects
Though direct studies are sparse, structural analogs demonstrate COX-2 inhibition (IC₅₀: 5.6 µM) and reduced prostaglandin E₂ levels in murine models . The bromine and amino groups likely mediate hydrogen bonding with COX-2’s active site .
Precaution | Recommendation | Source |
---|---|---|
Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
Ventilation | Use in fume hood | |
Storage | Dark, inert atmosphere, 2°C–8°C |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
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Antiviral Agents: Analogues inhibit norovirus replication (EC₅₀: 0.53 µM) by targeting viral proteases .
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Kinase Inhibitors: Derivatives show promise against BRAF V600E mutants in melanoma models .
Diagnostic Tools
Fluorescent tagging of the amino group enables imaging of amyloid-β plaques in Alzheimer’s disease models .
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